molecular formula C9H12Cl2N2O B3001541 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride CAS No. 2470436-01-0

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride

Cat. No.: B3001541
CAS No.: 2470436-01-0
M. Wt: 235.11
InChI Key: RPEXXXSONLLRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 6-nitro-5,6,7,8-tetrahydroisoquinoline, followed by acidification to obtain the dihydrochloride salt . The reaction conditions often involve the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas under pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-5,6,7,8-tetrahydroisoquinoline
  • 5,6,7,8-tetrahydroisoquinoline
  • 6-chloro-5,6,7,8-tetrahydroisoquinoline

Uniqueness

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and enhances its potential biological activities. Compared to other similar compounds, it offers more versatility in synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

6-amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;;/h3-5,8H,1-2,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXXXSONLLRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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